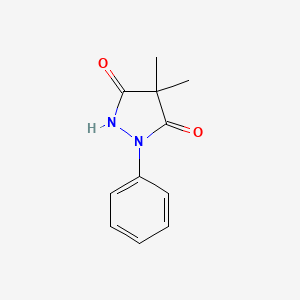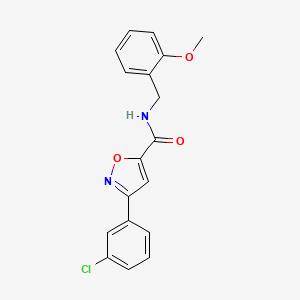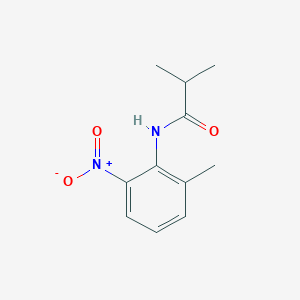
4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine-3,5-dione family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound consists of a pyrazolidine ring with two carbonyl groups at positions 3 and 5, a phenyl group at position 1, and two methyl groups at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate, followed by cyclization to form the pyrazolidine ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as magnesium acetylacetonate can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazolidine derivatives with additional oxygen-containing groups.
Reduction: Pyrazolidine-3,5-diol.
Substitution: Halogenated pyrazolidine derivatives.
Scientific Research Applications
4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity. The exact pathways and molecular targets may vary depending on the specific biological context.
Comparison with Similar Compounds
1,2-Diphenyl-3,5-pyrazolidinedione: Known for its anti-inflammatory properties.
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in the treatment of rheumatoid arthritis.
4-(3-Methyl-2-butenyl)-1,2-diphenyl-3,5-pyrazolidinedione: An analgesic anti-inflammatory drug.
Uniqueness: 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at position 4 enhances its stability and reactivity compared to other pyrazolidine-3,5-dione derivatives.
Properties
IUPAC Name |
4,4-dimethyl-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(14)12-13(10(11)15)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPFUOKWCYFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573318 |
Source


|
| Record name | 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57186-07-9 |
Source


|
| Record name | 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11456699.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11456700.png)
![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11456703.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B11456704.png)
![1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide](/img/structure/B11456705.png)

![Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11456712.png)
![5-[(phenylamino)methyl]-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11456718.png)

![N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11456735.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11456742.png)
![6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11456744.png)
![methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate](/img/structure/B11456753.png)
![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide](/img/structure/B11456767.png)
